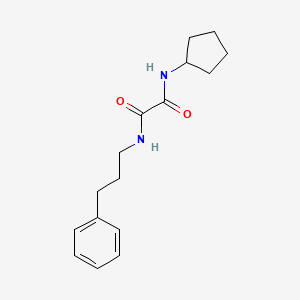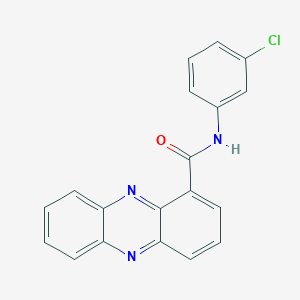![molecular formula C21H16OS B6492863 (2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one CAS No. 76542-40-0](/img/structure/B6492863.png)
(2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one, commonly referred to as 2E-PPSP, is an organic compound with a molecular formula of C17H14O2S. It is a sulfur-containing aromatic hydrocarbon which is primarily used in scientific research due to its unique properties. 2E-PPSP is a valuable compound for its potential applications in a variety of fields, including medicinal chemistry, synthetic chemistry, and materials science.
Scientific Research Applications
2E-PPSP has been used in a wide range of scientific research applications. It has been used as a building block for the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as a reagent in the synthesis of polymers and other materials. Furthermore, it has been used in the synthesis of organic dyes, which are used in a variety of industrial applications.
Mechanism of Action
The mechanism of action of 2E-PPSP is not yet fully understood. However, it is believed that the compound acts as an electron donor, allowing for the transfer of electrons between molecules. This is thought to be responsible for its ability to catalyze certain reactions and to act as a reagent in the synthesis of organic compounds.
Biochemical and Physiological Effects
Due to its low toxicity, 2E-PPSP has not been found to have any significant biochemical or physiological effects. However, it has been found to be non-mutagenic and non-carcinogenic, making it a safe compound for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The primary advantage of using 2E-PPSP in laboratory experiments is its low toxicity, which makes it a safe compound to use. Additionally, it has been found to be highly efficient and selective, allowing for the synthesis of large amounts of the compound with minimal waste. The primary limitation of using 2E-PPSP in laboratory experiments is its relatively high cost, which can make it prohibitively expensive for some researchers.
Future Directions
There are a number of potential future directions for the use of 2E-PPSP in scientific research. For example, it could be used in the synthesis of new pharmaceuticals, agrochemicals, and materials. Additionally, it could be used to create new organic dyes or to improve existing ones. Finally, it could be used to develop new catalysts or to improve existing catalysts.
Synthesis Methods
2E-PPSP is synthesized through a process called palladium-catalyzed cross-coupling. This process involves the coupling of two molecules, an aryl halide and an aromatic sulfonate, with a palladium-based catalyst. The resulting product is 2E-PPSP. This method is advantageous due to its high efficiency and selectivity, which allows for the synthesis of large amounts of the compound with minimal waste.
properties
IUPAC Name |
(E)-3-phenyl-1-(4-phenylsulfanylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16OS/c22-21(16-11-17-7-3-1-4-8-17)18-12-14-20(15-13-18)23-19-9-5-2-6-10-19/h1-16H/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVANMWRURUBSY-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one | |
CAS RN |
76542-40-0 |
Source


|
| Record name | NSC43095 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B6492780.png)
![1-(4-phenylpiperazin-1-yl)-2-{2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-ylsulfanyl}ethan-1-one](/img/structure/B6492782.png)
![10-(methylsulfanyl)-2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene](/img/structure/B6492790.png)

![N-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride](/img/structure/B6492817.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride](/img/structure/B6492845.png)
![4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-4-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6492849.png)


![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B6492870.png)

![2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6492885.png)
![2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-phenylacetamide](/img/structure/B6492892.png)
![N-(3-chlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide](/img/structure/B6492895.png)